![molecular formula C12H9N3O4 B2876044 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 1325305-14-3](/img/structure/B2876044.png)

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

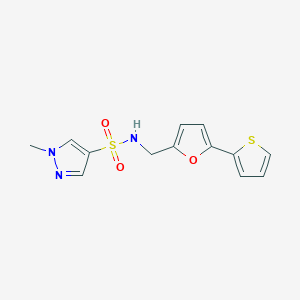

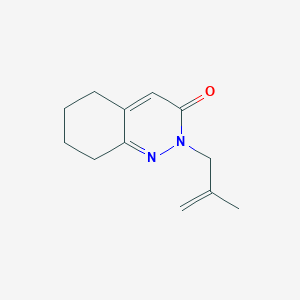

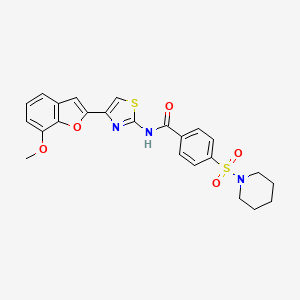

“1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H9N3O4 . It is also known by other names such as “2,5-dioxopyrrolidin-1-yl 1h-indazole-3-carboxylate” and “1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione” among others .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to an indazole group via a carbonyl and an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its saturated nature and stereogenicity allow for a diverse exploration of pharmacophore space, which is crucial in the design of new drugs . For example, derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are relevant to conditions like glaucoma and edema .

Therapeutic Potential Exploration

The indazole moiety present in this compound is known for its therapeutic potential. Indazole derivatives exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . This makes the compound a valuable scaffold for developing new treatments for various diseases.

Pharmacological Research

In pharmacology, the compound’s ability to be modified into various derivatives means it can be used to study structure-activity relationships (SAR). These studies help in understanding how the compound’s structure influences its biological activity, which is essential for optimizing therapeutic efficacy .

Biochemical Studies

The compound’s biochemical applications include its use as a probe to study enzyme inhibition. Its interaction with enzymes like carbonic anhydrases can provide insights into enzyme mechanisms and help identify potential drug targets .

Chemical Research

In the field of chemical research, the compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for constructing diverse chemical libraries for high-throughput screening, aiding in the discovery of new bioactive compounds .

Industrial Processes

While specific industrial applications of this compound are not detailed in the available literature, its derivatives’ roles in drug development suggest potential utility in pharmaceutical manufacturing processes. Its structural features could be exploited in the synthesis of pharmacologically active agents .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It’s worth noting that the pyrrolidine-2,5-dione scaffold is known for its versatility and ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that this compound affects pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Given the potential targets and pathways mentioned above, it’s likely that this compound has effects on cell cycle progression and cell volume regulation .

Action Environment

It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-9-5-6-10(17)15(9)19-12(18)11-7-3-1-2-4-8(7)13-14-11/h1-4H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKHVSZBFUILBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)